molecular formula C7H11N3O B14874208 4-(Dimethylamino)-2-methylpyrimidin-5-ol

4-(Dimethylamino)-2-methylpyrimidin-5-ol

Cat. No.: B14874208
M. Wt: 153.18 g/mol
InChI Key: AHOQCPCNYDFKIT-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-2-methylpyrimidin-5-ol is a heterocyclic compound that features a pyrimidine ring substituted with a dimethylamino group at the 4-position, a methyl group at the 2-position, and a hydroxyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-2-methylpyrimidin-5-ol can be achieved through several methods. One common approach involves the reaction of 2-methylpyrimidin-5-ol with dimethylamine in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with solvents such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated through filtration and purification techniques such as recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. The scalability of the process is achieved through optimization of reaction conditions and the use of high-throughput screening techniques .

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-2-methylpyrimidin-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Dimethylamino)-2-methylpyrimidin-5-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-2-methylpyrimidin-5-ol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, modulating their activity. The compound may also interfere with nucleic acid synthesis by incorporating into DNA or RNA, leading to disruptions in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)pyridine: A nucleophilic catalyst used in various organic transformations.

    4-(Dimethylamino)benzoic acid: Known for its use in sunscreen formulations.

    4-(Dimethylamino)cinnamaldehyde: Used as a chromogenic reagent for detecting indoles.

Uniqueness

4-(Dimethylamino)-2-methylpyrimidin-5-ol is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

4-(dimethylamino)-2-methylpyrimidin-5-ol

InChI

InChI=1S/C7H11N3O/c1-5-8-4-6(11)7(9-5)10(2)3/h4,11H,1-3H3

InChI Key

AHOQCPCNYDFKIT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)N(C)C)O

Origin of Product

United States

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